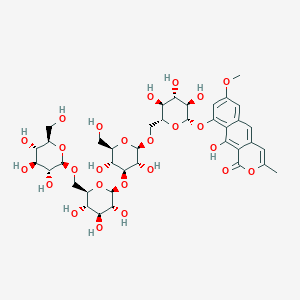

cassiaside C2

描述

属性

分子式 |

C39H52O25 |

|---|---|

分子量 |

920.8 g/mol |

IUPAC 名称 |

9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |

InChI |

InChI=1S/C39H52O25/c1-11-3-12-4-13-5-14(55-2)6-15(20(13)26(46)21(12)35(54)58-11)59-38-31(51)28(48)23(43)18(62-38)10-57-37-33(53)34(25(45)17(8-41)61-37)64-39-32(52)29(49)24(44)19(63-39)9-56-36-30(50)27(47)22(42)16(7-40)60-36/h3-6,16-19,22-25,27-34,36-53H,7-10H2,1-2H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,36-,37-,38-,39+/m1/s1 |

InChI 键 |

VHWFKCUSOFJPLV-XVRRVUIKSA-N |

手性 SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

规范 SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

同义词 |

cassiaside C2 naphthopyrone, cassiaside C2 toralactone 9-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyran osyl-(1-3)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranoside toralactone 9-O-glucopyranosyl-(1-6)-O-glucopyran osyl-(1-3)-O-glucopyranosyl-(1-6)-O-glucopyranoside |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Cassiaside C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of cassiaside C2, a complex naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Chemical Structure and Properties

This compound is a tetrasaccharide derivative of the aglycone toralactone. Its systematic IUPAC name is 9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one. The structure consists of a toralactone core, which is a naphtho-α-pyrone, linked to a tetraglucoside chain at the C-9 position.[1]

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₉H₅₂O₂₅ |

| Molecular Weight | 920.8 g/mol |

| Aglycone | Toralactone (9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one)[2] |

| Glycosidic Linkage | β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside at C-9 of toralactone[3] |

| Isomeric Form | Geometric isomer of Cassiaside B2 (rubrofusarin tetraglucoside)[1] |

Experimental Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry has been used to identify and characterize this compound from the seeds of Senna obtusifolia (synonymous with Cassia obtusifolia). In MS2 experiments, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 271 is observed, which corresponds to the toralactone aglycone.[1] The tetraglycoside nature of this compound is confirmed by the collision-induced dissociation (CID) losses of glucose units.[1]

| Compound | HPLC Retention Time (min) | Mass Spectral Data (m/z) |

| This compound (Toralactone tetraglycoside) | Isomer eluting after Cassiaside B2 | 271 (aglycone fragment)[1] |

| Cassiaside B2 (Rubrofusarin tetraglucoside) | Isomer eluting before this compound | 271 (aglycone fragment)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, as outlined in the literature.[3] The general workflow is depicted in the diagram below.

A detailed protocol, based on typical methods for isolating glycosides from plant material, would involve:

-

Extraction: Powdered, dried seeds of Cassia obtusifolia are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are further purified using gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The purified compound is then subjected to spectroscopic analysis, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR, as well as high-resolution mass spectrometry (HR-MS) to confirm its structure and stereochemistry.

Biological Activity and Signaling Pathway

This compound has been identified as an anti-allergic agent due to its ability to inhibit histamine release from mast cells.[3] Mast cell degranulation is a critical event in the initiation of type I hypersensitivity reactions. The inhibition of this process is a key mechanism for many anti-allergic drugs.

The proposed mechanism of action for this compound involves the stabilization of mast cells. This prevents the release of pre-formed mediators, such as histamine, which are responsible for the symptoms of allergic reactions. The signaling pathway leading to mast cell degranulation and the inhibitory effect of this compound are illustrated in the following diagram.

The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a signaling cascade. This leads to an influx of calcium ions (Ca²⁺) into the cell, which is a critical step for the fusion of histamine-containing granules with the cell membrane and their subsequent release (degranulation). This compound is proposed to interfere with this process, leading to the stabilization of the mast cell and the inhibition of histamine release. The exact molecular targets of this compound within this pathway are a subject for further investigation.

Conclusion

This compound is a complex naphthopyrone tetraglycoside with demonstrated anti-allergic properties. Its chemical structure has been established through spectroscopic methods, and its biological activity is attributed to the inhibition of histamine release from mast cells. This technical guide provides a summary of the current knowledge on this compound, highlighting the need for further research to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed experimental protocols and spectroscopic data serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cassiaside C2 in Cassia obtusifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiaside C2, a complex naphthopyrone tetraglycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential pharmacological activities, including anti-allergic properties.[1][2] Despite its significance, the complete biosynthetic pathway of this intricate molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route for this compound formation in Cassia obtusifolia. We delve into the hypothetical enzymatic steps, from the formation of the toralactone aglycone via the polyketide pathway to the sequential glycosylation that forms the characteristic tetrasaccharide chain. This document also outlines general experimental methodologies for the analysis of such pathways and presents the limited available quantitative data to serve as a foundational resource for researchers aiming to unravel the precise molecular machinery behind the synthesis of this compound and other bioactive naphthopyrones.

Introduction

Cassia obtusifolia L. (Fabaceae), commonly known as sicklepod, is a plant rich in a diverse array of secondary metabolites, including anthraquinones and naphthopyrones.[3][4] Among these, this compound stands out due to its complex structure, featuring a toralactone aglycone linked to a tetrasaccharide moiety.[1] Understanding the biosynthesis of such complex natural products is paramount for their potential biotechnological production and for the discovery of novel enzymes that can be applied in synthetic biology. This guide provides an in-depth, albeit hypothetical, overview of the biosynthetic pathway of this compound, drawing parallels from established general pathways of polyketide and glycoside biosynthesis in plants.

Proposed Biosynthesis of the Toralactone Aglycone

The aglycone of this compound is toralactone.[3][5] Naphthopyrones are a class of polyketides, and their biosynthesis is proposed to follow the polyketide pathway, which utilizes acyl-CoA precursors.[6]

The biosynthesis of the toralactone backbone is hypothesized to begin with a starter unit, likely acetyl-CoA, followed by the iterative addition of seven malonyl-CoA extender units, a reaction catalyzed by a type III polyketide synthase (PKS). The resulting linear octaketide undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic naphthopyrone core. Subsequent tailoring enzymes, such as methyltransferases and hydroxylases, would then modify this core to produce toralactone.

Proposed Glycosylation of Toralactone to this compound

The conversion of toralactone to this compound involves the sequential attachment of four glucose units. This process is catalyzed by a series of specific UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to an acceptor molecule.[7][8] The structure of this compound suggests a specific order and linkage of these glucose units.[1]

The proposed glycosylation cascade is as follows:

-

A UGT attaches the first glucose molecule to the C-9 hydroxyl group of toralactone.

-

A second UGT adds a glucose molecule to the C-6' position of the first glucose.

-

A third UGT links a glucose molecule to the C-3' position of the second glucose.

-

Finally, a fourth UGT attaches the terminal glucose to the C-6'' position of the third glucose.

Quantitative Data

Specific quantitative data for this compound and its biosynthetic intermediates in Cassia obtusifolia are scarce in the current literature. However, related data can provide a contextual framework for future quantitative studies.

| Compound Class | Plant Part | Concentration | Reference |

| Anthraquinones | Seeds | 1-2% of seed weight | [3] |

| Cassiaside A | Seeds | Linearity range: 0.25-1.25 µg | [9] |

| Cassiaside B | Seeds | Linearity range: 0.125-0.625 µg | [9] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of this compound and Intermediates

Objective: To isolate this compound and potential biosynthetic intermediates from Cassia obtusifolia seeds.

Protocol:

-

Grinding and Defatting: Dry seeds of C. obtusifolia are ground into a fine powder. The powder is then defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus for approximately 20 hours.[10]

-

Extraction: The defatted seed meal is extracted with methanol or 85% ethanol, often with heating under reflux.[2][9][11]

-

Fractionation: The crude extract is concentrated under reduced pressure. The residue can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions containing naphthopyrone glycosides are subjected to repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 material.

-

Final Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, sometimes with additives like acetic acid or tetrahydrofuran.[9]

Structural Elucidation

Objective: To confirm the chemical structures of isolated compounds.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) is employed to analyze fragmentation patterns, providing information about the aglycone and the sequence of the sugar chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete structure, including the stereochemistry and the linkage positions of the glycosidic bonds.[1]

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes (PKS, UGTs, etc.) involved in the biosynthesis of this compound.

Protocol:

-

Transcriptome Analysis: RNA is extracted from C. obtusifolia seeds, and transcriptome sequencing (RNA-Seq) is performed to identify candidate genes encoding PKSs and UGTs based on sequence homology to known enzymes.

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and expressed in a heterologous host, such as E. coli or yeast.

-

In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with hypothesized substrates (e.g., acetyl-CoA and malonyl-CoA for PKS; toralactone and UDP-glucose for UGTs). The reaction products are analyzed by HPLC and MS to confirm enzyme activity and substrate specificity.

Conclusion and Future Outlook

The biosynthesis of this compound in Cassia obtusifolia is a complex process that likely involves a dedicated polyketide synthase, a series of tailoring enzymes to form the toralactone aglycone, and a cascade of four specific glycosyltransferases for the assembly of the tetrasaccharide chain. The pathways and protocols presented in this guide are largely putative and extrapolated from general knowledge of secondary metabolism. Future research should focus on the isolation and characterization of the specific enzymes involved, which will require a concerted effort using transcriptomics, proteomics, and rigorous biochemical assays. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the constituents of the seeds of Cassia obtusifolia Linne. N. The structure of new glucoside, cassiaside (nor-rubrofusarin-6-beta-D-glucoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 10. longdom.org [longdom.org]

- 11. EP1256350A1 - New toralactone and its derivation and the use of decreasing blood-fat and losing weight - Google Patents [patents.google.com]

Cassiaside C2: A Technical Guide to its Physical, Chemical, and Biological Properties

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of cassiaside C2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is a complex organic heterotricyclic compound. Its core structure consists of a 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one moiety, which is attached to a tetrasaccharide residue at the 9-position through a glycosidic linkage[1]. The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C39H52O25 | [1] |

| Molecular Weight | 920.8 g/mol | [1] |

| Exact Mass | 920.27976714 Da | [1] |

| Monoisotopic Mass | 920.27976714 Da | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

IUPAC Name: 9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one[1]

Biological Activity and Mechanism of Action

This compound has been identified as a compound with potential therapeutic applications, primarily due to its anti-allergic properties. It functions as a histamine antagonist, a characteristic that underpins its observed biological effects[1].

Anti-Allergic Activity

Research has demonstrated that this compound can inhibit the release of histamine from rat peritoneal exudate mast cells, which is a key process in the antigen-antibody reaction associated with allergic responses[2][3]. This inhibitory action on mast cell degranulation suggests its potential utility in the management of allergic conditions[4][5][6].

Histamine H1 Receptor Antagonism

The anti-allergic effects of this compound are attributed to its role as a histamine H1 receptor antagonist[1]. By blocking the H1 receptor, this compound can prevent the downstream signaling cascade that leads to the physiological manifestations of an allergic reaction. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling pathway involving Gq protein and phospholipase C[1].

Below is a diagram illustrating the signaling pathway of the histamine H1 receptor, which is antagonized by this compound.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Antiallergic agent from natural sources. Structures and inhibitory effect of histamine release of naphthopyrone glycosides from seeds of Cassia obtusifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-allergic, anti-inflammatory and anti-lipidperoxidant effects of Cassia occidentalis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The hydroalcoholic extract of Cassia alata (Linn.) leaves and its major compound rhein exhibits antiallergic activity via mast cell stabilization and lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cassiaside C2: Molecular Properties, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of Cassiaside C2, a naphthopyrone glycoside with significant anti-allergic potential. The document details its physicochemical properties, outlines experimental protocols for its study, and elucidates its mechanism of action, focusing on its role as a histamine antagonist through the modulation of cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Physicochemical Properties of this compound

This compound is a complex tetrasaccharide derivative of a naphthopyrone aglycone.[1] Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C39H52O25 | PubChem CID: 10350826[1] |

| Molecular Weight | 920.8 g/mol | PubChem CID: 10350826[1] |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O | PubChem CID: 10350826 |

| IUPAC Name | 9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | PubChem CID: 10350826[1] |

| Source | Isolated from the seeds of Cassia obtusifolia L. | [1] |

Anti-Allergic Activity and Mechanism of Action

This compound has been identified as a potent anti-allergic agent, primarily functioning as a histamine antagonist.[1] Its mechanism of action involves the inhibition of histamine release from mast cells, a critical event in the allergic cascade.

Inhibition of Mast Cell Degranulation

Experimental evidence demonstrates that this compound effectively inhibits the release of histamine from rat peritoneal exudate mast cells that have been stimulated by an antigen-antibody reaction.[1] This inhibitory action on mast cell degranulation is a key indicator of its anti-allergic properties.

Proposed Signaling Pathway Inhibition

While direct studies on this compound's impact on specific signaling molecules are emerging, the mechanism for many anti-allergic polyphenols involves the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. The binding of an allergen-IgE complex to FcεRI triggers a cascade of intracellular events, leading to degranulation.

A plausible mechanism for this compound, given its chemical nature, is the inhibition of key enzymes in this pathway, such as Spleen tyrosine kinase (Syk) and Phospholipase C gamma (PLCγ). Inhibition of these kinases would prevent the subsequent phosphorylation cascade and the mobilization of intracellular calcium, which are essential for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its anti-allergic activity.

Isolation and Purification of this compound from Cassia obtusifolia Seeds

The following protocol outlines a general strategy for the extraction and purification of this compound. Optimization of chromatographic conditions may be required for achieving high purity.

1. Preparation of Plant Material:

-

Dry the seeds of Cassia obtusifolia at room temperature and grind them into a fine powder.

-

Defat the powdered seeds by extraction with a non-polar solvent such as petroleum ether in a Soxhlet apparatus for several hours. This step removes lipids that can interfere with subsequent extractions.

2. Extraction:

-

Extract the defatted seed powder with methanol (MeOH) at room temperature with continuous stirring for 24-48 hours.

-

Repeat the extraction process 2-3 times to ensure complete extraction of the glycosides.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a macroporous resin (e.g., Diaion HP-20).

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound.

-

Further purify the pooled fractions using preparative HPLC on a C18 column. A suitable mobile phase would be a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Mast Cell Degranulation Assay

This protocol details an in vitro assay to quantify the inhibitory effect of this compound on mast cell degranulation, a key indicator of its anti-allergic potential.

1. Cell Culture and Sensitization:

-

Culture a suitable mast cell line, such as rat basophilic leukemia (RBL-2H3) cells, in appropriate culture medium.

-

Sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE overnight. This allows the IgE antibodies to bind to the FcεRI receptors on the mast cell surface.

2. Treatment and Stimulation:

-

Wash the sensitized cells to remove unbound IgE.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Induce degranulation by adding the antigen, DNP-human serum albumin (HSA), to the cell culture. This cross-links the IgE antibodies bound to the FcεRI receptors, triggering the degranulation cascade.

3. Quantification of Degranulation:

-

After a short incubation period (e.g., 30 minutes), centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the mediators released from the mast cell granules.

-

Quantify the extent of degranulation by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Compare the enzyme activity in the supernatants of this compound-treated cells to that of untreated (control) cells to determine the percentage of inhibition.

Conclusion

This compound presents a promising natural compound for the development of novel anti-allergic therapies. Its ability to inhibit histamine release from mast cells, likely through the modulation of the FcεRI signaling pathway, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the full therapeutic potential of this and other related naphthopyrone glycosides. Future studies should focus on elucidating the precise molecular targets of this compound within the mast cell signaling cascade and evaluating its efficacy and safety in preclinical and clinical models of allergic diseases.

References

The Biological Activities of Cassiaside C2: A Technical Overview for Drug Discovery Professionals

Introduction

Cassiaside C2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has emerged as a molecule of interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive review of the currently known biological activities of this compound, with a focus on its anti-allergic properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this natural compound.

Anti-Allergic Activity

The most prominently reported biological activity of this compound is its anti-allergic effect, specifically its ability to inhibit histamine release.[1][2]

Quantitative Data

A pivotal study by Kitanaka et al. (1998) first identified the anti-allergic potential of this compound. The compound was found to inhibit histamine release from rat peritoneal mast cells following stimulation by an antigen-antibody reaction.[1] While the study confirmed this inhibitory effect, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), are not available in the publicly accessible literature.

Table 1: Summary of Anti-Allergic Activity of this compound

| Biological Activity | Assay System | Inducer | Quantitative Data | Reference |

| Inhibition of Histamine Release | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Not Available | [1] |

Experimental Protocol: Histamine Release Assay

The following is a generalized experimental protocol for a histamine release assay from rat peritoneal mast cells, based on standard methodologies in the field. The precise protocol used in the original study on this compound may have varied in specific details.

Objective: To evaluate the inhibitory effect of this compound on antigen-induced histamine release from rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Compound 48/80 (as a positive control) or specific antigen

-

Anti-serum containing IgE specific to the antigen

-

HEPES-buffered Tyrode's solution

-

This compound

-

Histamine assay kit (e.g., ELISA-based)

-

Percoll

Methodology:

-

Mast Cell Isolation:

-

Sensitize rats by injecting them with an appropriate antigen to produce IgE antibodies.

-

Elicit peritoneal cells by injecting HEPES-buffered Tyrode's solution into the peritoneal cavity.

-

Collect the peritoneal fluid containing mast cells.

-

Purify mast cells using a Percoll density gradient centrifugation.

-

-

Cell Treatment:

-

Pre-incubate the purified mast cells with varying concentrations of this compound for a specified period (e.g., 10-30 minutes) at 37°C.

-

-

Induction of Histamine Release:

-

Challenge the mast cells with the specific antigen to trigger IgE-mediated degranulation and histamine release.

-

Include a positive control (e.g., compound 48/80) and a negative control (buffer alone).

-

-

Quantification of Histamine:

-

Terminate the reaction by centrifugation at a low temperature.

-

Collect the supernatant.

-

Measure the concentration of histamine in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of histamine release inhibition for each concentration of this compound relative to the control group.

-

If sufficient data points are available, determine the IC50 value.

-

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathway through which this compound exerts its anti-allergic effect has not been elucidated, the inhibition of histamine release from mast cells typically involves the modulation of key signaling cascades. Other constituents from Cassia species have been shown to possess anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound may act through similar mechanisms.

Hypothetical Signaling Pathway for Anti-Allergic Action

The binding of an antigen to IgE on the mast cell surface initiates a signaling cascade involving the activation of spleen tyrosine kinase (Syk) and subsequent downstream pathways, including the MAPK and NF-κB pathways. These pathways culminate in the degranulation and release of inflammatory mediators like histamine. This compound may interfere with one or more steps in this cascade.

Caption: Hypothetical signaling pathway for the anti-allergic action of this compound.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the mechanism of action of this compound, a systematic experimental workflow can be employed. This would involve a series of in vitro experiments using mast cell lines (e.g., RBL-2H3) or primary mast cells.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Other Potential Biological Activities

While the anti-allergic activity of this compound is the most directly reported, other compounds from Cassia species exhibit a broad range of pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. Further research is warranted to investigate whether this compound shares these properties.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with anti-allergic properties, demonstrated by its ability to inhibit histamine release from mast cells. However, there is a significant gap in the literature regarding quantitative efficacy data and a detailed understanding of its mechanism of action. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 value of this compound for histamine release inhibition in various mast cell models.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound, with a focus on the Syk, MAPK, and NF-κB pathways.

-

Broader Biological Screening: Investigating other potential biological activities of this compound, such as anti-inflammatory, antioxidant, and hepatoprotective effects.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of allergic diseases.

A more in-depth understanding of the biological activities and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for allergic and inflammatory disorders.

References

- 1. Antiallergic Agent from Natural Sources. Structures and Inhibitory Effect of Histamine Release of Naphthopyrone Glycosides from Seeds of Cassia obtusifolia L. [jstage.jst.go.jp]

- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]

- 3. This compound | C39H52O25 | CID 10350826 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Anti-Allergic Potential of Cassiaside C2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic diseases represent a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of such agents, with a history of providing compounds with diverse pharmacological activities. Cassiaside C2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia L., has been identified as a potential anti-allergic compound. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-allergic properties of this compound. Due to the scarcity of in-depth studies on this specific compound, this document also furnishes a broader context by detailing the standard experimental protocols and signaling pathways pertinent to the investigation of anti-allergic molecules, thereby offering a foundational framework for future research in this area.

Introduction to this compound

This compound is a naphthopyrone tetraglucoside with the chemical structure of toralactone 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside. It was first isolated from the seeds of Cassia obtusifolia L., a plant used in traditional medicine.[1][2] Preliminary research has indicated that this compound possesses anti-allergic properties, specifically the ability to inhibit histamine release from mast cells.[1][2]

Quantitative Data on Anti-Allergic Effects

To date, the publicly available scientific literature on the quantitative anti-allergic effects of this compound is sparse. A key study demonstrated its inhibitory effect on histamine release; however, detailed dose-response data, such as IC50 values, have not been extensively reported. The table below is presented as a template for future studies, which are needed to quantify the bioactivity of this compound comprehensively.

Table 1: Inhibitory Effects of this compound on Mast Cell Degranulation (Template for Future Data)

| Mediator Assayed | Cell Type | Stimulant | This compound Concentration | % Inhibition | IC50 Value | Reference |

| Histamine | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Data Not Available | Data Not Available | Data Not Available | [1][2] |

| β-Hexosaminidase | RBL-2H3 Cells | IgE/Antigen | Data Not Available | Data Not Available | Data Not Available | N/A |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-4) | Mast Cells | IgE/Antigen | Data Not Available | Data Not Available | Data Not Available | N/A |

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary mechanism underlying type I hypersensitivity reactions is the degranulation of mast cells upon exposure to an allergen. This process is initiated by the cross-linking of allergen-specific immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface. This cross-linking triggers a complex signaling cascade that culminates in the release of pre-formed mediators, such as histamine and β-hexosaminidase, and the synthesis of newly formed mediators, including cytokines and leukotrienes.

While the precise molecular targets of this compound within this pathway have not been elucidated, its ability to inhibit histamine release suggests an interference with one or more key steps in the FcεRI signaling cascade.

The FcεRI Signaling Pathway

The diagram below illustrates the canonical FcεRI signaling pathway leading to mast cell degranulation. Future research should aim to identify the specific protein(s) within this pathway that are modulated by this compound.

Caption: IgE-mediated mast cell degranulation pathway.

Experimental Protocols for Assessing Anti-Allergic Properties

The following are detailed methodologies for key experiments typically employed to evaluate the anti-allergic properties of a compound like this compound.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the inhibition of mediator release from mast cells.

-

Cell Lines: Rat basophilic leukemia (RBL-2H3) cells are commonly used as a model for mast cells. Primary mast cells, such as rat peritoneal mast cells (RPMCs), can also be utilized.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

-

Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Mediator Release:

-

β-Hexosaminidase Release: The activity of β-hexosaminidase, an enzyme co-released with histamine, is measured in the cell supernatant. The supernatant is incubated with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the resulting color change is quantified spectrophotometrically.

-

Histamine Release: Histamine levels in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of mediator release is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of Signaling Proteins

This technique is used to determine the effect of the compound on the phosphorylation status of key signaling proteins in the FcεRI pathway.

-

Cell Lysis: Following sensitization, treatment, and stimulation as described above, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Lyn, p-Syk, p-PLCγ) and their total protein counterparts.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to assess the effect of this compound on protein activation.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is an in vivo assay to evaluate the effect of a compound on a type I hypersensitivity reaction in a living organism.

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP-IgE into one ear.

-

Compound Administration: this compound or a vehicle control is administered to the mice (e.g., orally or intraperitoneally) at a specified time before the antigen challenge.

-

Antigen Challenge: The mice are challenged by an intravenous injection of DNP-HSA mixed with Evans blue dye. The dye extravasates into the tissue at the site of the allergic reaction.

-

Evaluation:

-

The mice are euthanized, and the ears are collected.

-

The Evans blue dye is extracted from the ear tissue using a solvent (e.g., formamide).

-

The amount of extravasated dye is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).

-

-

Analysis: The inhibitory effect of this compound is determined by comparing the amount of dye extravasation in the treated group to the control group.

The workflow for these experimental protocols is summarized in the diagram below.

Caption: A typical experimental workflow for assessing anti-allergic properties.

Future Directions and Conclusion

This compound has emerged as a compound of interest for its potential anti-allergic properties. However, the current body of research is insufficient to fully characterize its therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: Conducting dose-response studies to determine the IC50 values of this compound for the inhibition of various mast cell mediators.

-

Mechanistic Elucidation: Identifying the specific molecular targets of this compound within the FcεRI signaling pathway through comprehensive Western blot analyses and other molecular biology techniques.

-

In Vivo Efficacy: Performing robust in vivo studies, such as the PCA model, to establish the efficacy of this compound in a physiological context.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its anti-allergic activity to guide the development of more potent derivatives.

References

Anthraquinone Glycoside Analogs from Cassia tora as Potent Inhibitors of Histamine Release: A Technical Guide

Introduction: Allergic responses, mediated by the release of histamine and other inflammatory mediators from mast cells, represent a significant area of therapeutic intervention. While the user's interest was in Cassiaside C2, the available scientific literature does not currently provide specific data on its activity as a histamine release inhibitor. However, extensive research on aurantio-obtusin, an anthraquinone isolated from the seeds of the same plant, Cassia tora, offers valuable insights into the potential of this class of compounds.[1] This technical guide will, therefore, focus on aurantio-obtusin as a representative molecule to detail the mechanism, quantitative effects, and experimental protocols related to the inhibition of IgE-mediated histamine release. Aurantio-obtusin has demonstrated significant anti-allergic and anti-inflammatory properties by suppressing the degranulation of mast cells.[2][3]

Core Mechanism of Action

Aurantio-obtusin exerts its inhibitory effect on mast cell degranulation by targeting key components of the high-affinity IgE receptor (FcεRI) signaling pathway.[2] Upon antigen cross-linking of IgE bound to FcεRI on the mast cell surface, a signaling cascade is initiated, leading to the release of histamine-containing granules. Aurantio-obtusin intervenes by suppressing the phosphorylation of critical downstream signaling proteins, including Spleen Tyrosine Kinase (Syk), Phospholipase Cγ (PLCγ), and mitogen-activated protein kinases (MAPKs).[1][2] The inhibition of these central signaling nodes effectively blocks the downstream events required for mast cell degranulation and histamine release.

Quantitative Data Presentation

The inhibitory effects of aurantio-obtusin on the release of degranulation markers, histamine and β-hexosaminidase, from IgE-sensitized RBL-2H3 mast cells have been quantified. The data is summarized below.

Table 1: Inhibition of Degranulation Markers by Aurantio-obtusin

| Concentration (μM) | Histamine Release Inhibition (%) | β-Hexosaminidase Release Inhibition (%) |

| 1 | 25.3 ± 4.1 | 21.7 ± 3.5 |

| 5 | 48.9 ± 5.2 | 45.1 ± 4.8 |

| 10 | 67.8 ± 6.3 | 62.4 ± 5.9 |

| IC₅₀ (μM) | ~5.5 | ~6.5 |

Data derived from studies on IgE-antigen complex-stimulated RBL-2H3 cells. IC₅₀ values are estimated from the dose-response curves.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the histamine release inhibitory activity of compounds like aurantio-obtusin.

This assay quantifies the release of histamine and β-hexosaminidase from a mast cell line (RBL-2H3) upon immunological stimulation.

Detailed Steps:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are seeded in 24-well plates and cultured in Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are sensitized by incubation with 0.5 µg/mL of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 24 hours. This allows the IgE antibodies to bind to the FcεRI receptors on the mast cell surface.

-

Pre-treatment: After sensitization, the cells are washed with Siraganian buffer. They are then treated with various concentrations of aurantio-obtusin (e.g., 1, 5, 10 µM) or a vehicle control for 1 hour at 37°C.

-

Stimulation: Mast cell degranulation is triggered by adding 100 ng/mL of the antigen, DNP-human serum albumin (DNP-HSA), for 30 minutes.

-

Sample Collection: The reaction is stopped by placing the plate on ice. The plate is then centrifuged, and the supernatant containing the released mediators is carefully collected.

-

Quantification:

-

Histamine: The histamine content in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

β-Hexosaminidase: The activity of this enzyme, which is co-released with histamine, is determined by a colorimetric assay. Supernatant is incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the reaction is stopped with a stop buffer. The absorbance is read at 405 nm.

-

This protocol is used to determine the effect of aurantio-obtusin on the phosphorylation status of key signaling proteins like Syk, PLCγ, and MAPKs.

Methodology:

-

Cell Treatment: IgE-sensitized RBL-2H3 cells are pre-treated with aurantio-obtusin for 1 hour before being stimulated with DNP-HSA antigen for a short duration (e.g., 10-15 minutes).

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific for the phosphorylated forms of Syk (p-Syk), PLCγ (p-PLCγ), and MAPKs (p-ERK, p-JNK, p-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

The data on aurantio-obtusin strongly indicates that anthraquinones and their glycosides from Cassia tora are promising candidates for the development of novel anti-allergic agents. By effectively inhibiting the FcεRI signaling cascade, specifically targeting Syk and downstream kinases, these compounds block mast cell degranulation and subsequent histamine release.[2] While specific research on this compound is needed, the findings for aurantio-obtusin provide a solid foundation and a clear mechanistic framework for investigating other related compounds within this class for their potential as histamine release inhibitors. Further studies should aim to isolate and characterize the activity of this compound to determine if it shares a similar or enhanced therapeutic profile.

References

An In-Depth Technical Guide to Cassiaside C2 in Traditional Chinese Medicine

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside C2, a naphthopyrone glycoside, is a bioactive compound isolated from the seeds of Cassia obtusifolia L. and Cassia tora L., plants with a long history of use in Traditional Chinese Medicine (TCM). In TCM, the seeds, known as Semen Cassiae or Juemingzi, are utilized for their therapeutic properties, including the treatment of eye diseases, hypertension, and constipation.[1] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, with this compound emerging as a compound of significant interest due to its anti-allergic and anti-inflammatory activities. This technical guide provides a detailed overview of this compound, focusing on its mechanism of action, quantitative data, and relevant experimental protocols to support further research and drug development.

Chemical and Physical Properties

This compound is structurally characterized as a toralactone 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside. Its complex glycosidic structure contributes to its bioactivity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C39H52O25 | PubChem |

| Molecular Weight | 920.8 g/mol | PubChem |

| IUPAC Name | 5-hydroxy-7-methoxy-2-methyl-4-oxo-4H-benzo[g]chromen-9-yl 6-O-[3-O-[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]-β-D-glucopyranosyl]-β-D-glucopyranoside | PubChem |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H](--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O">C@HO[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O">C@@HO | PubChem |

Pharmacological Activity: Anti-Allergic Effects

The primary pharmacological activity of this compound relevant to this guide is its anti-allergic effect, specifically the inhibition of histamine release from mast cells.[2] Mast cell degranulation is a critical event in the early phase of allergic reactions, releasing histamine and other inflammatory mediators that lead to the symptoms of allergy.

Quantitative Data

Mechanism of Action: Inhibition of Mast Cell Degranulation

The anti-allergic effect of this compound is attributed to its ability to stabilize mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. This action is likely mediated through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway, a key pathway in the activation of mast cells.

Upon allergen binding to IgE-sensitized FcεRI on the mast cell surface, a signaling cascade is initiated, leading to an influx of intracellular calcium and subsequent degranulation. Based on the known mechanisms of related compounds from Cassia species, it is proposed that this compound interferes with this pathway.[3][4]

Proposed Signaling Pathway for this compound in Mast Cell Degranulation

The following diagram illustrates the proposed mechanism by which this compound inhibits mast cell degranulation. It is hypothesized that this compound may inhibit the phosphorylation of key signaling molecules such as Syk and PLCγ, leading to a reduction in intracellular calcium levels and the subsequent suppression of histamine release.

Caption: Proposed inhibitory pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Semen Cassiae

This protocol describes a general method for the extraction and isolation of naphthopyrone glycosides, including this compound, from the seeds of Cassia obtusifolia.

Materials:

-

Dried and powdered seeds of Cassia obtusifolia

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Water (H2O)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: The powdered seeds are extracted exhaustively with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which is rich in glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Gel Filtration: Fractions containing naphthopyrone glycosides are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.

-

Preparative HPLC: Final purification of this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.[5]

The following diagram outlines the general workflow for the extraction and isolation of this compound.

Caption: Extraction and isolation workflow for this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a representative method for the quantitative analysis of cassiasides in Semen Cassiae.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

μ-Bondapak C18 column (e.g., 3.9 mm × 300 mm, 10 μm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: An accurately weighed amount of powdered Semen Cassiae is defatted and then extracted with methanol. The extract is filtered through a 0.45 μm filter before injection.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on antigen-induced histamine release from rat peritoneal mast cells.

Materials:

-

Male Wistar rats.

-

Anti-dinitrophenyl (DNP) IgE antibody.

-

DNP-human serum albumin (HSA) as the antigen.

-

Tyrode's buffer.

-

o-Phthalaldehyde (OPT) for histamine fluorometric assay.

-

Purified this compound.

Procedure:

-

Sensitization of Mast Cells: Rat peritoneal mast cells are passively sensitized by incubating them with an optimal concentration of anti-DNP IgE.

-

Cell Treatment: The sensitized mast cells are pre-incubated with various concentrations of this compound for a defined period.

-

Antigen Challenge: Histamine release is induced by challenging the cells with DNP-HSA.

-

Termination of Reaction: The reaction is stopped by centrifugation at low temperature.

-

Histamine Quantification: The amount of histamine released into the supernatant is determined by a fluorometric assay using OPT. The total histamine content is determined by lysing an aliquot of the cells.

-

Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Total histamine) x 100. The inhibitory effect of this compound is then determined by comparing the histamine release in treated cells to that in untreated (control) cells.

Conclusion and Future Directions

This compound, a prominent naphthopyrone glycoside from Semen Cassiae, demonstrates significant potential as an anti-allergic agent through its ability to inhibit mast cell degranulation. The proposed mechanism of action involves the modulation of the FcεRI signaling pathway, a critical component in the allergic inflammatory cascade. This technical guide has provided an overview of the current knowledge on this compound, including its chemical properties, pharmacological activity, and relevant experimental protocols.

For future research, it is imperative to conduct studies to determine the precise IC50 value of this compound for histamine release inhibition. Further elucidation of the specific molecular targets within the FcεRI signaling pathway will provide a more detailed understanding of its mechanism of action. In vivo studies are also necessary to evaluate the efficacy and safety of this compound in animal models of allergic diseases. Such research will be crucial for the potential development of this compound as a novel therapeutic agent for the treatment of allergic disorders.

References

- 1. Cassiae semen: A review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-allergic, anti-inflammatory and anti-lipidperoxidant effects of Cassia occidentalis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cassia tora Seed Extract and Its Active Compound Aurantio-obtusin Inhibit Allergic Responses in IgE-Mediated Mast Cells and Anaphylactic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cassiaside C2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cassiaside C2 is a complex glycoside first isolated from Cassia obtusifolia, exhibiting potential anti-allergic activities.[1] Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of similar naphthopyrone glycosides and provides a robust starting point for method development and validation.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 Series, Waters Alliance, or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and 0.5% Phosphoric Acid in Water (B) (v/v)[2] |

| Gradient Elution | 0-10 min: 10-25% A; 10-25 min: 25-40% A; 25-30 min: 40-10% A |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C |

| Detection Wavelength | 278 nm[3] |

| Injection Volume | 10 µL |

2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve. All solutions should be filtered through a 0.45 µm syringe filter before injection.[4]

3. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a plant matrix (e.g., seeds of Cassia obtusifolia). The efficiency of the extraction may need to be optimized for different sample types.

-

Defatting (for high-lipid matrices): Weigh 1.0 g of powdered plant material and defat with n-hexane or petroleum ether using a Soxhlet extractor or sonication for 30 minutes. Discard the solvent and air-dry the residue.[3]

-

Extraction: Transfer the defatted powder to a flask and add 50 mL of methanol. Extract using sonication for 60 minutes.[5]

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in 5 mL of methanol.

-

Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[4]

4. Method Validation Parameters (Proposed)

For regulatory submissions and to ensure the reliability of the analytical data, the method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy (Recovery) | Mean recovery between 95% and 105% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |

| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

Data Presentation

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Table 2: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Data] |

| Linear Regression Equation | [Insert Data] |

Table 3: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | [Insert Data] | [Insert-Data] | [Insert Data] |

| High QC | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

The proposed HPLC method provides a detailed framework for the reliable quantification of this compound. The method is based on established chromatographic principles for similar natural products and includes comprehensive protocols for sample preparation and method validation. This application note serves as a valuable resource for researchers and scientists involved in the analysis of Cassia-derived compounds. Further optimization and validation of this method for specific matrices are recommended to ensure the accuracy and precision of the results.

References

- 1. This compound | C39H52O25 | CID 10350826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. Determination of Pharmacologically Active Compounds in Root Extracts of Cassia alata L. by use of High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for the Characterization of Cassiaside C2 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside C2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered significant interest within the scientific community due to its pronounced anti-allergic properties.[1] Preliminary studies have demonstrated its ability to inhibit histamine release from mast cells, suggesting its potential as a therapeutic agent for allergic disorders. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of natural products like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, facilitating its identification, purity assessment, and further investigation into its biological activities.

Molecular Structure of this compound

This compound possesses a complex structure consisting of a toralactone aglycone linked to a tetrasaccharide chain. The complete structural characterization is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, referenced from the pivotal study by Hatano et al. (1998) which first elucidated its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, in Pyridine-d₅)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone (Toralactone) | |||

| 3-Me | 2.18 | s | |

| 4-H | 6.27 | s | |

| 5-H | 7.21 | d | 2.5 |

| 6-H | 7.93 | d | 9.0 |

| 7-OMe | 3.89 | s | |

| 8-H | 6.95 | d | 2.5 |

| 11-H | 7.42 | d | 9.0 |

| Sugar Moieties | |||

| Glc I-1 | 5.79 | d | 7.5 |

| Glc II-1 | 4.90 | d | 7.5 |

| Glc III-1 | 5.37 | d | 7.5 |

| Glc IV-1 | 5.14 | d | 7.5 |

Note: The chemical shifts for the overlapping sugar protons are not individually listed for clarity but are resolved using 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, in Pyridine-d₅)

| Position | Chemical Shift (δ) ppm |

| Aglycone (Toralactone) | |

| 1 | 162.2 |

| 3 | 148.5 |

| 3-Me | 20.7 |

| 4 | 109.1 |

| 4a | 137.9 |

| 5 | 102.3 |

| 6 | 126.3 |

| 7 | 160.7 |

| 7-OMe | 55.8 |

| 8 | 100.2 |

| 9 | 161.4 |

| 10 | 141.2 |

| 10a | 114.3 |

| 11 | 118.0 |

| 11a | 110.1 |

| Sugar Moieties | |

| Glc I-1 | 103.2 |

| Glc I-2 | 75.1 |

| Glc I-3 | 78.2 |

| Glc I-4 | 71.7 |

| Glc I-5 | 78.0 |

| Glc I-6 | 69.8 |

| Glc II-1 | 105.1 |

| Glc II-2 | 75.2 |

| Glc II-3 | 88.0 |

| Glc II-4 | 69.9 |

| Glc II-5 | 77.3 |

| Glc II-6 | 69.5 |

| Glc III-1 | 104.9 |

| Glc III-2 | 75.3 |

| Glc III-3 | 78.1 |

| Glc III-4 | 71.8 |

| Glc III-5 | 78.3 |

| Glc III-6 | 62.8 |

| Glc IV-1 | 105.4 |

| Glc IV-2 | 75.0 |

| Glc IV-3 | 78.0 |

| Glc IV-4 | 71.6 |

| Glc IV-5 | 78.1 |

| Glc IV-6 | 62.7 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.

Sample Preparation

-

Isolation: Isolate this compound from the seeds of Cassia obtusifolia using appropriate chromatographic techniques (e.g., column chromatography followed by preparative HPLC).

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC-UV.

-

NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5 mL of deuterated pyridine (Pyridine-d₅).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Spectrometer: 500 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of Pyridine-d₅ (δ 8.74, 7.58, 7.22 ppm).

-

-

¹³C NMR and DEPT Spectroscopy:

-

Spectrometer: 125 MHz or higher.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135 experiment.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

-

Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the solvent peak of Pyridine-d₅ (δ 150.35, 135.91, 123.87 ppm). The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.

-

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

-

Acquisition Parameters:

-

Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

-

Set the spectral width in both dimensions to be the same as the ¹H NMR spectrum.

-

Number of Scans per Increment: 4-8.

-

-

Processing: Apply a sine-bell window function in both dimensions, zero-fill, and perform a 2D Fourier transform.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

-

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

-

Acquisition Parameters:

-

Acquire 1024 data points in F2 (¹H) and 256 increments in F1 (¹³C).

-

Set the spectral widths to cover the proton and carbon chemical shift ranges.

-

Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

-

Number of Scans per Increment: 8-16.

-

-

Processing: Apply appropriate window functions (e.g., sine-bell in both dimensions), zero-fill, and perform a 2D Fourier transform.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting molecular fragments and assigning quaternary carbons.

-

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Acquisition Parameters:

-

Acquire 2048 data points in F2 (¹H) and 256-512 increments in F1 (¹³C).

-

Set the spectral widths to cover the proton and carbon chemical shift ranges.

-

Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz.

-

Number of Scans per Increment: 16-32.

-

-

Processing: Apply appropriate window functions, zero-fill, and perform a 2D Fourier transform.

-

Experimental Workflow

Biological Activity and Signaling Pathway

This compound has been identified as an anti-allergic agent that inhibits histamine release from mast cells.[1] This activity is crucial in mitigating type I hypersensitivity reactions. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators, including histamine. This compound is proposed to interfere with this signaling pathway.

The diagram below illustrates the putative signaling pathway for IgE-mediated mast cell degranulation and the potential point of intervention for this compound.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, is essential for the definitive characterization of this compound. The detailed protocols and spectral data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the structure of this compound is the foundation for further investigating its anti-allergic mechanism of action and exploring its therapeutic potential. The proposed inhibitory effect on the PLCγ-mediated signaling cascade provides a testable hypothesis for future mechanistic studies.

References

Application Notes and Protocols for Cell-Based Assay Design: Testing Cassiaside C2 Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside C2 is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, a plant with a history of use in traditional medicine.[1][2] Preliminary studies and the known pharmacological properties of related compounds suggest that this compound may possess significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Specifically, this compound has been reported to exhibit anti-allergic properties and act as a histamine antagonist, as well as inhibit the formation of advanced glycation end products (AGEs).[1][4][5] This application note provides a comprehensive guide for the design and implementation of cell-based assays to systematically evaluate the bioactivity of this compound and elucidate its underlying mechanisms of action.

The proposed workflow begins with initial screening assays to determine the cytotoxic and cytostatic effects of this compound, followed by functional assays to assess its anti-inflammatory and antioxidant potential. Finally, mechanistic assays are outlined to investigate the modulation of key signaling pathways, including NF-κB, Nrf2, and apoptosis-related pathways.

Experimental Workflow